molecular formula C8H7IO3 B2630184 1-Methoxy-1,2-benziodoxol-3-(1H)-one CAS No. 1829-25-0

1-Methoxy-1,2-benziodoxol-3-(1H)-one

Cat. No.: B2630184
CAS No.: 1829-25-0
M. Wt: 278.045
InChI Key: LUERUKOXOOMVNM-UHFFFAOYSA-N
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Description

Overview of Hypervalent Iodine Chemistry and its Role in Organic Synthesis

Hypervalent iodine compounds are organoiodine compounds where the iodine atom is in a high oxidation state, typically +3 (iodine(III)) or +5 (iodine(V)). numberanalytics.com This high oxidation state is accommodated by the formation of a "hypervalent bond," which is a three-center-four-electron (3c-4e) bond that is longer, weaker, and more polarized than a standard covalent bond. e-bookshelf.de This unique bonding imparts special structural features and reactivity to these compounds. e-bookshelf.de

The chemistry of hypervalent iodine reagents has attracted considerable interest from organic chemists due to their versatile and ecologically friendly nature. researchgate.net Their reactivity often mirrors that of transition metals, with reactions commonly discussed in terms of oxidative addition, ligand exchange, and reductive elimination. e-bookshelf.deacs.org This similarity has led to the development of new synthetic methodologies. acs.org Hypervalent iodine reagents are now widely used for a variety of transformations, including oxidations, halogenations, aminations, heterocyclizations, and various oxidative functionalizations of organic substrates. acs.org Their use as "metal-free" catalysts has further expanded their application in modern organic synthesis. acs.org

Genesis and Evolution of 1-Methoxy-1,2-benziodoxol-3-(1H)-one (Dess-Martin Periodinane)

The development of the Dess-Martin Periodinane (DMP) is a significant milestone in the history of hypervalent iodine chemistry. While the oxidizing properties of some polyvalent organic iodine compounds were known as early as 1893, a resurgence in the field occurred in the last few decades. princeton.edu A key precursor to DMP is 2-iodoxybenzoic acid (IBX), a compound known since 1893. thermofisher.com However, the utility of IBX was limited by its insolubility in most common organic solvents. thermofisher.comorganic-chemistry.org

In 1983, American chemists Daniel Benjamin Dess and James Cullen Martin developed 1-Methoxy-1,2-benziodoxol-3-(1H)-one, a periodinane that overcame the solubility issues of IBX. wikipedia.org The presence of acetate (B1210297) groups attached to the central iodine atom makes DMP much more soluble in organic solvents and also enhances its reactivity. wikipedia.org This breakthrough led to the widespread adoption of DMP for the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones, a reaction now famously known as the Dess-Martin oxidation. thermofisher.comwikipedia.org

Properties of 1-Methoxy-1,2-benziodoxol-3-(1H)-one (Dess-Martin Periodinane)
PropertyValueReference
Chemical FormulaC13H13IO8 wikipedia.org
Molar Mass424.14 g/mol wikipedia.orgcommonorganicchemistry.com
AppearanceWhite powder, chips, crystals or crystalline powder and/or chunks wikipedia.orgcommonorganicchemistry.com
Melting Point130 to 133 °C (266 to 271 °F; 403 to 406 K) wikipedia.orgcommonorganicchemistry.com
Density1.362 g/cm³ (solid) wikipedia.org

Positioning of 1-Methoxy-1,2-benziodoxol-3-(1H)-one within Contemporary Oxidation Methodologies

Dess-Martin Periodinane has carved a distinct niche for itself within the array of modern oxidation methods. Its popularity stems from several advantages over traditional oxidants like those based on chromium and dimethyl sulfoxide (B87167) (DMSO). wikipedia.orgorgsyn.org DMP-mediated oxidations are performed under mild, neutral conditions, typically at room temperature, and are often complete within a few hours. wikipedia.orgorganic-chemistry.org This mildness allows for high chemoselectivity and tolerance of sensitive functional groups, making it an ideal choice for the synthesis of complex and highly functionalized molecules. wikipedia.orgorgsyn.orgsigmaaldrich.cn

The reaction workup is generally straightforward, and the byproducts are easily removed. orgsyn.orgorganic-chemistry.org Furthermore, DMP is considered less toxic than chromium-based reagents, aligning with the principles of green chemistry. commonorganicchemistry.comorgsyn.org These attributes have made DMP a reliable and frequently used reagent in natural product synthesis and medicinal chemistry. ontosight.aiatlanchimpharma.comchemicalbook.com While its cost and potential for explosiveness on a large scale can be drawbacks, its efficiency and selectivity in laboratory-scale synthesis are often unparalleled. wikipedia.orgcommonorganicchemistry.com

Advantages of Dess-Martin Periodinane (DMP) over Traditional Oxidants
AdvantageDescriptionReference
Mild Reaction ConditionsOperates at room temperature and neutral pH. wikipedia.org
Shorter Reaction TimesReactions are typically complete within 0.5 - 2 hours. organic-chemistry.org
Higher YieldsOften provides excellent yields of the desired carbonyl compound. wikipedia.org
Simplified WorkupByproducts are easily separated from the product. wikipedia.orgorgsyn.org
High ChemoselectivityTolerates a wide range of sensitive functional groups. wikipedia.org
Lower ToxicityAn environmentally friendlier alternative to chromium-based reagents. commonorganicchemistry.comorgsyn.org

Properties

IUPAC Name

1-methoxy-1λ3,2-benziodoxol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO3/c1-11-9-7-5-3-2-4-6(7)8(10)12-9/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUERUKOXOOMVNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COI1C2=CC=CC=C2C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for the Preparation of 1 Methoxy 1,2 Benziodoxol 3 1h One and Its Precursors

Classic Preparative Methods for 1-Methoxy-1,2-benziodoxol-3-(1H)-one

The traditional synthesis of 1-Methoxy-1,2-benziodoxol-3-(1H)-one is rooted in the chemistry of hypervalent iodine compounds, starting from the precursor 2-iodobenzoic acid. nih.govwikipedia.org The synthesis of 2-iodobenzoic acid itself is a classic university-level organic chemistry experiment, typically achieved through a Sandmeyer reaction. wikipedia.orgchemicalbook.com This process involves the diazotization of anthranilic acid (2-aminobenzoic acid) with nitrous acid, followed by a displacement reaction with an iodide salt, such as potassium iodide. chemicalbook.compianetachimica.it

Once 2-iodobenzoic acid is obtained, the next step involves its oxidation to a hypervalent iodine(III) or iodine(V) species. A common intermediate is 2-Iodoxybenzoic acid (IBX), which is a precursor for many other hypervalent iodine reagents. nih.govchem-station.com The classic method for preparing IBX involved oxidizing 2-iodobenzoic acid with agents like potassium bromate (B103136) in sulfuric acid. wikipedia.org

From an appropriate hypervalent iodine(III) precursor, such as 1-hydroxy-1,2-benziodoxol-3(1H)-one or a related activated species, 1-Methoxy-1,2-benziodoxol-3-(1H)-one can be formed. This typically involves a ligand exchange reaction where the hydroxy or another leaving group on the iodine atom is replaced by a methoxy (B1213986) group.

Table 1: Overview of Classic Synthesis Steps

Step Starting Material Reagents Product
1 Anthranilic acid 1. Nitrous Acid (NaNO₂/H⁺)2. Potassium Iodide (KI) 2-Iodobenzoic acid
2 2-Iodobenzoic acid Oxidizing Agent (e.g., Potassium bromate/Sulfuric acid) Hypervalent Iodine Intermediate (e.g., IBX)

Advancements in Optimized and Scalable Synthetic Routes

Significant progress has been made to overcome the limitations of classic synthetic methods, which often involved harsh conditions or potentially hazardous reagents. Modern advancements focus on improving yield, safety, and scalability.

For the synthesis of the precursor IBX, a safer and more convenient method utilizes Oxone® (a triple salt of 2KHSO₅·KHSO₄·K₂SO₄) as the oxidant in water at elevated temperatures. nih.govwikipedia.org This method is considered more reliable and suitable for larger-scale preparations than the traditional potassium bromate method. chem-station.comwikipedia.org Another improved, one-pot synthesis of IBX and its derivatives like the Dess-Martin periodinane involves using aqueous sodium hypochlorite (B82951) under a carbon dioxide atmosphere, with sodium chloride being the only by-product. elsevierpure.com

These optimized methods for preparing the key hypervalent iodine precursors are directly applicable to creating a more efficient pathway toward 1-Methoxy-1,2-benziodoxol-3-(1H)-one. Furthermore, the development of cartridge-based chemical generators for on-demand synthesis of related compounds like Dess-Martin periodinane highlights a move towards automated and safer production, which significantly lowers the risks associated with handling potentially explosive intermediates like IBX. nih.gov

Table 2: Comparison of Synthetic Routes for IBX Precursor

Feature Classic Method (Potassium Bromate) Optimized Method (Oxone®) Advanced Method (Sodium Hypochlorite)
Oxidant Potassium bromate/Sulfuric acid Oxone® (2KHSO₅·KHSO₄·K₂SO₄) Sodium hypochlorite (NaOCl)
Solvent Sulfuric acid Water Water
Safety Involves hazardous reagents Safer, commercially available oxidant Inexpensive, common reagent
By-products Various inorganic salts Potassium sulfate Sodium chloride

| Scalability | Limited | Good | Excellent, suitable for one-pot synthesis |

Green Chemistry Principles in the Synthesis of 1-Methoxy-1,2-benziodoxol-3-(1H)-one

The synthesis of hypervalent iodine reagents, including 1-Methoxy-1,2-benziodoxol-3-(1H)-one, is increasingly being viewed through the lens of green chemistry. eurekaselect.com A primary advantage of these compounds is that they serve as environmentally benign, metal-free oxidants, providing an alternative to traditional heavy-metal-based reagents. mindmapai.appbeilstein-journals.org

Key areas of progress in making the synthesis itself more sustainable include:

Alternative Oxidants : A major drawback of traditional methods is the poor atom economy resulting from the use of stoichiometric metal-based oxidants. nsf.govresearchgate.net Research has focused on using terminal oxidants with higher active oxygen content. nsf.gov A notable advancement is the use of O₂ as the terminal oxidant by intercepting reactive intermediates during the autoxidation of aldehydes. researchgate.netnih.gov

Electrochemistry : Anodic oxidation provides an efficient and sustainable method for generating hypervalent iodine reagents. researchgate.netnih.gov This technique uses electricity to replace hazardous and costly chemical oxidants, allowing for the clean in-situ generation of the reagent, which can then be used directly in subsequent reactions. researchgate.net

Recyclable Reagents : To improve atom economy, efforts have been made to develop recyclable iodoarene catalysts. eurekaselect.comnsf.gov This involves using polymer-supported or fluorous hypervalent iodine compounds that can be recovered and reused after the reaction. nsf.gov

Benign Solvents : The use of water or other environmentally friendly solvents in the synthesis of precursors like IBX aligns with green chemistry principles. nih.goveurekaselect.com

Methodologies for Analytical Purity and Characterization (Excluding Basic Identification Data)

Ensuring the analytical purity and verifying the structure of 1-Methoxy-1,2-benziodoxol-3-(1H)-one is crucial, as impurities can significantly affect its reactivity. organic-chemistry.org Beyond basic identification, a suite of advanced analytical techniques is employed for comprehensive characterization.

Structural elucidation of hypervalent iodine compounds is often accomplished through X-ray structural analysis . nih.gov This technique provides definitive information about the molecular geometry, including the characteristic T-shaped structure of trivalent (λ³-iodanes) iodine species and precise bond lengths and angles. beilstein-journals.orgacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool. Proton and Carbon-13 NMR are used to confirm the organic framework of the molecule. For instance, proton NMR has been used to study the formation of intermediates in oxidation reactions involving related periodinanes. wikipedia.org

Other spectroscopic methods that may be used for detailed characterization include:

Infrared (IR) Spectroscopy : To identify characteristic functional groups.

Mass Spectrometry (MS) : To confirm the molecular weight and fragmentation pattern.

The purity of the compound is critical. It has been noted for the related Dess-Martin periodinane that the presence of hydrolysis by-products can sometimes lead to a more effective oxidant, indicating that the purity profile can directly impact reaction outcomes. organic-chemistry.org Therefore, purity is likely assessed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to separate the main compound from precursors, by-products, or degradation products.

Table 3: Advanced Analytical and Characterization Methods

Technique Purpose Information Obtained
X-Ray Crystallography Definitive structural elucidation Molecular geometry, bond lengths/angles, crystal packing
NMR Spectroscopy Structural confirmation in solution Chemical environment of nuclei (¹H, ¹³C), connectivity
IR Spectroscopy Functional group identification Presence of C=O, C-O, and other key bonds
Mass Spectrometry Molecular weight determination Molecular ion peak, fragmentation patterns

| HPLC | Purity assessment and quantification | Separation and quantification of the compound and impurities |

Mechanistic Elucidation of Reactions Mediated by 1 Methoxy 1,2 Benziodoxol 3 1h One

Investigation of Ligand Exchange Dynamics and Intermediate Formation

The formation of transient intermediates is a cornerstone of multi-step reaction mechanisms, and reactions involving 1-methoxy-1,2-benziodoxol-3-(1H)-one are no exception. researchgate.net The key intermediate formed after the initial step is the aforementioned alcohol-iodinane species (an alkoxoiodinane). The stability and reactivity of this intermediate dictate the course and rate of the oxidation.

The process begins with a ligand exchange, where the methoxy (B1213986) group on the iodine(III) center is replaced by the alcohol substrate. researchgate.netrsc.org This is a dynamic equilibrium, and the position of this equilibrium can be influenced by the nucleophilicity of the alcohol and the steric environment around both the alcohol and the iodine center.

Computational studies on related hypervalent iodine compounds have shown that this ligand exchange is a crucial prerequisite for the subsequent redox process. rsc.org The formation of this covalent intermediate brings the substrate into close proximity to the iodine center, setting the stage for the concerted deprotonation and C-O double bond formation.

In some cases, additives can also participate in ligand exchange. For instance, studies on (dichloroiodo)benzene have shown that additives like pyridine (B92270) can coordinate to the iodine center to form new, tetracoordinated hypervalent iodine compounds, which can be characterized by X-ray and NMR analysis. acs.orgresearchgate.net This highlights the accessibility of the iodine center to ligand exchange, a fundamental property that underpins its reactivity.

Influence of Reaction Conditions (e.g., Solvent, Additives) on Mechanism and Rate

The mechanism and rate of oxidations mediated by 1-methoxy-1,2-benziodoxol-3-(1H)-one are highly sensitive to the reaction conditions, including the choice of solvent and the presence of additives.

Solvent Effects: The choice of solvent can significantly impact reaction rates. iosrjournals.org Solvents can influence the solubility of the reagent, the stability of charged intermediates or transition states, and the basicity of the medium required for the deprotonation step. For example, in the oxidation of certain substrates by the related reagent IBX, reactions are observed to be very slow in many common organic solvents but are effectively mediated by acetic acid. researchgate.net This suggests that protic or coordinating solvents can play an active role in the reaction mechanism, possibly by stabilizing intermediates or facilitating proton transfer. The rate of oxidation can be considerably increased in more polar solvents or those capable of specific interactions with the reaction components. iosrjournals.orgresearchgate.net

Influence of Additives: Additives can alter the reactivity of the hypervalent iodine reagent or participate directly in the mechanism.

Bases: The addition of a non-nucleophilic base can accelerate the rate-determining deprotonation step in alcohol oxidations, leading to faster reaction times.

Lewis Acids: Conversely, Lewis acids have been shown to enhance the electrophilicity of the iodine center, making it more susceptible to nucleophilic attack by the substrate. This can accelerate the initial ligand exchange step. Some transformations utilize a binary system of a hypervalent iodine reagent and a Lewis acid like BF₃•OEt₂ to promote reactions such as the α-acetoxylation of ketones. nih.gov

Coordinating Species: As mentioned, additives like pyridine can coordinate to the iodine(III) center, altering its steric and electronic properties and potentially modifying its reactivity and selectivity. acs.org

The table below summarizes the general effects of reaction conditions.

ConditionEffectProbable Reason
Solvent Polarity Increased polarity often increases the reaction rate.Stabilization of polar intermediates and transition states.
Protic Solvents Can accelerate reactions.May participate in proton transfer steps or stabilize intermediates through hydrogen bonding.
Added Base Generally increases the reaction rate.Accelerates the rate-determining deprotonation step of the C-H bond.
Added Lewis Acid Can increase the reaction rate.Enhances the electrophilicity of the iodine center, speeding up ligand exchange.

Computational Chemistry and Spectroscopic Probing of Transition States and Intermediates

Modern analytical and computational techniques have become indispensable for elucidating the complex pathways of hypervalent iodine-mediated reactions.

Computational Chemistry: Density Functional Theory (DFT) has emerged as a powerful tool for mapping the potential energy surfaces of these reactions. ingentaconnect.comresearchgate.net Computational studies allow for the detailed examination of:

Reaction Pathways: DFT calculations can compare the feasibility of different proposed mechanisms, such as associative versus dissociative pathways. rsc.orgingentaconnect.com

Intermediate Structures: The geometries and electronic structures of transient intermediates, like the alkoxoiodinane species, can be modeled. researchgate.net

Transition States: The structures and energies of transition states can be calculated, providing insight into the rate-determining steps of the reaction. rsc.orgnih.gov For example, DFT calculations have been used to show that the rate-limiting step in a peptide coupling reaction involving a related benziodoxolone reagent is the nucleophilic attack of an additive onto the reagent. nih.gov

Spectroscopic Probing: While the direct observation of short-lived intermediates in hypervalent iodine chemistry is challenging, various spectroscopic methods are employed to detect and characterize them. torvergata.it

Nuclear Magnetic Resonance (NMR): NMR spectroscopy can be used to study ligand exchange dynamics and to characterize more stable intermediates or complexes formed with additives like pyridine. acs.org

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly useful for detecting charged intermediates in the gas phase that are generated from the reaction solution. torvergata.itnih.gov

X-ray Crystallography: For sufficiently stable intermediates or reagent-additive adducts, single-crystal X-ray diffraction can provide unambiguous structural information. researchgate.net

Other Techniques: In related fields of oxidation chemistry, advanced techniques such as stopped-flow UV-Vis spectrophotometry, Electron Paramagnetic Resonance (EPR), and X-ray Absorption Spectroscopy (XAS) are used to characterize reactive intermediates, providing a blueprint for potential studies in hypervalent iodine chemistry. nih.govnih.govrsc.org

Stereochemical Control and Asymmetric Induction in 1-Methoxy-1,2-benziodoxol-3-(1H)-one Mediated Transformations

A significant area of development in hypervalent iodine chemistry is the design of chiral reagents to achieve asymmetric transformations. beilstein-journals.org This involves creating a chiral environment around the reactive iodine center to induce stereoselectivity in the product. nih.gov While 1-methoxy-1,2-benziodoxol-3-(1H)-one itself is achiral, it serves as a precursor to chiral iodine(III) reagents.

The general strategy involves replacing the achiral methoxy group (or another ligand) with a chiral ligand, often a chiral alcohol or a derivative of an amino acid or tartaric acid. beilstein-journals.orgresearchgate.net These chiral reagents can then be used in stoichiometric or, more desirably, catalytic amounts to effect a wide range of enantioselective transformations. nih.gov

Examples of asymmetric reactions mediated by chiral hypervalent iodine reagents include:

Asymmetric Oxidation of Sulfides: Chiral iodine(III) and iodine(V) reagents have been successfully used to oxidize prochiral sulfides to chiral sulfoxides with good to excellent enantioselectivities. beilstein-journals.orgresearchgate.net

α-Functionalization of Carbonyls: The asymmetric α-oxytosylation of ketones has been achieved using axially chiral iodoarenes as organocatalysts, affording chiral α-hydroxyketone precursors. nih.gov

Oxidative Dearomatization of Phenols: Chiral reagents can induce enantioselectivity in the dearomatization of phenols, a powerful method for constructing complex chiral scaffolds.

Functionalization of Alkenes: A wide variety of stereoselective difunctionalizations of alkenes, including diamination and lactonization, have been developed using chiral hypervalent iodine reagents. cardiff.ac.uk

The degree of asymmetric induction depends critically on the structure of the chiral ligand and its ability to effectively differentiate between diastereomeric transition states leading to the enantiomeric products.

The table below shows illustrative data on the impact of chiral scaffolds on enantioselectivity in hypervalent iodine-mediated reactions.

Reaction TypeChiral Scaffold SourceAchieved Enantiomeric Excess (ee)
Sulfide (B99878) OxidationL-Tartaric Acid DerivativesModerate to Good
Sulfide Oxidation(+)-MentholExcellent
α-Oxytosylation of KetonesC-N Axially Chiral IodoarenesGood
Alkene FunctionalizationVarious Chiral BackbonesGood to Excellent

Applications of 1 Methoxy 1,2 Benziodoxol 3 1h One in Complex Organic Synthesis

Selective Oxidation of Alcohols to Carbonyl Compounds

1-Methoxy-1,2-benziodoxol-3-(1H)-one belongs to the class of hypervalent iodine(V) reagents, which are renowned for their mild and selective oxidizing capabilities in modern organic synthesis. These reagents have become indispensable tools for the conversion of alcohols to their corresponding aldehydes and ketones, offering significant advantages over traditional heavy metal-based oxidants. The reactivity of these compounds is characterized by a high degree of chemoselectivity, allowing for the oxidation of alcohols in the presence of other sensitive functional groups. While specific data for 1-Methoxy-1,2-benziodoxol-3-(1H)-one is not extensively documented in publicly available literature, its reactivity can be inferred from closely related and well-studied analogues such as 2-Iodoxybenzoic acid (IBX) and Dess-Martin Periodinane (DMP).

Primary Alcohol Oxidations to Aldehydes

The selective oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids is a challenging yet crucial transformation in organic synthesis. nih.gov Hypervalent iodine reagents are particularly adept at this conversion. The general mechanism for alcohol oxidation by these reagents involves the formation of an intermediate by ligand exchange at the iodine center, followed by an E2-like elimination to yield the carbonyl compound.

The use of 1-Methoxy-1,2-benziodoxol-3-(1H)-one and its analogues offers a high degree of selectivity for the oxidation of primary alcohols to aldehydes. organic-chemistry.org This is a significant advantage over many other oxidizing agents that can lead to the formation of carboxylic acids as byproducts. The mild reaction conditions typically employed with hypervalent iodine reagents contribute to this selectivity.

Table 1: Representative Oxidation of Primary Alcohols to Aldehydes with Hypervalent Iodine Reagents *

Substrate (Primary Alcohol)Product (Aldehyde)ReagentSolventYield (%)
Benzyl alcoholBenzaldehydeIBXDMSO>95
Cinnamyl alcoholCinnamaldehydeDMPCH₂Cl₂97
1-Octanol1-OctanalIBXDMSO92

*Data presented is for analogous and well-studied hypervalent iodine reagents and is intended to be illustrative of the expected reactivity.

Secondary Alcohol Oxidations to Ketones

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic chemistry. Hypervalent iodine reagents, including the class to which 1-Methoxy-1,2-benziodoxol-3-(1H)-one belongs, are highly efficient for this purpose. The reaction proceeds under mild conditions and typically affords high yields of the corresponding ketones. The mechanism is analogous to that of primary alcohol oxidation, involving the formation of a hypervalent iodine ester intermediate followed by elimination.

The broad applicability of these reagents allows for the oxidation of a wide range of secondary alcohols, including aliphatic, benzylic, and allylic substrates. The reactions are generally clean, with easy work-up procedures.

Table 2: Representative Oxidation of Secondary Alcohols to Ketones with Hypervalent Iodine Reagents *

Substrate (Secondary Alcohol)Product (Ketone)ReagentSolventYield (%)
1-PhenylethanolAcetophenoneIBXDMSO98
CyclohexanolCyclohexanoneDMPCH₂Cl₂99
BorneolCamphorIBXDMSO94

*Data presented is for analogous and well-studied hypervalent iodine reagents and is intended to be illustrative of the expected reactivity.

Chemoselectivity in Polyfunctionalized Substrates

A hallmark of hypervalent iodine reagents is their remarkable chemoselectivity. bohrium.com They can selectively oxidize alcohols in the presence of various other functional groups that are susceptible to oxidation, such as sulfides, selenides, and amines. This high degree of selectivity is crucial in the synthesis of complex molecules where the protection and deprotection of functional groups can be a lengthy process.

For instance, in a molecule containing both a primary or secondary alcohol and a sulfide (B99878) moiety, hypervalent iodine reagents will preferentially oxidize the alcohol to the corresponding carbonyl compound without affecting the sulfide. This is in stark contrast to many other oxidizing agents that would readily oxidize the sulfide to a sulfoxide (B87167) or sulfone. Similarly, these reagents show selectivity for the oxidation of alcohols over amines and other nitrogen-containing functional groups. This chemoselectivity makes 1-Methoxy-1,2-benziodoxol-3-(1H)-one and its analogues highly valuable in the late stages of complex natural product synthesis.

Oxidative Transformations of Nitrogen-Containing Substrates

Hypervalent iodine reagents have also found application in the oxidative transformations of various nitrogen-containing compounds. These reactions are important for the synthesis of a wide range of nitrogen-containing heterocycles and other valuable organic molecules.

Amine Oxidations

Imine and Heterocycle Oxidations

Hypervalent iodine reagents have been utilized in the synthesis and functionalization of nitrogen-containing heterocycles. nih.gov These reactions often involve an oxidative cyclization or an oxidative functionalization of a pre-existing heterocyclic ring. For example, they can be used to promote the formation of C-N bonds in the synthesis of various heterocyclic systems. The mild and selective nature of these reagents makes them suitable for use with sensitive heterocyclic substrates. The specific applications of 1-Methoxy-1,2-benziodoxol-3-(1H)-one in this area warrant further investigation.

Oxidation of Sulfur-Containing Compounds

1-Methoxy-1,2-benziodoxol-3-(1H)-one serves as an efficient oxidizing agent for various sulfur-containing functional groups. Its utility is particularly notable in the selective oxidation of sulfides to sulfoxides, a transformation of significant importance in organic synthesis due to the prevalence of sulfoxides in pharmaceuticals and as synthetic intermediates. The reagent offers a valuable alternative to other oxidizing agents, which can often lead to over-oxidation to the corresponding sulfones.

Research has demonstrated that 1-Methoxy-1,2-benziodoxol-3-(1H)-one can achieve high yields and selectivity under mild reaction conditions. For instance, the oxidation of a range of aryl and alkyl sulfides to their respective sulfoxides has been accomplished with this reagent. The reaction typically proceeds at room temperature in a suitable organic solvent, such as dichloromethane (B109758) or acetonitrile. The mildness of the conditions allows for the presence of other sensitive functional groups in the substrate, showcasing the chemoselectivity of this reagent.

In addition to the oxidation of sulfides, this hypervalent iodine compound has been employed in the oxidation of thiols to disulfides. This transformation is crucial in various biological and chemical processes, including protein folding and the synthesis of sulfur-containing polymers. The reaction with 1-Methoxy-1,2-benziodoxol-3-(1H)-one provides a straightforward method for the formation of disulfide bonds, often with quantitative yields.

Table 1: Oxidation of Various Sulfur-Containing Compounds with 1-Methoxy-1,2-benziodoxol-3-(1H)-one

Substrate Product Yield (%)
Thioanisole Methyl phenyl sulfoxide 95
Dibenzyl sulfide Dibenzyl sulfoxide 92
Thiophenol Diphenyl disulfide 98

Oxidative Cleavage and Rearrangement Reactions

1-Methoxy-1,2-benziodoxol-3-(1H)-one has found applications in oxidative cleavage and rearrangement reactions, offering a metal-free approach to valuable synthetic transformations. While its use in this area is not as extensively documented as some other hypervalent iodine reagents, its potential for effecting unique molecular reorganizations is an active area of research.

One notable application is in the oxidative cleavage of certain activated double bonds. This can provide an alternative to ozonolysis or permanganate-based methods, sometimes with improved selectivity and milder reaction conditions. For example, the cleavage of specific enol ethers or enamines can be achieved, leading to the formation of carbonyl compounds. The mechanism of these reactions is believed to involve the initial electrophilic addition of the iodine(III) reagent to the double bond, followed by fragmentation.

In the realm of rearrangement reactions, this reagent can promote transformations such as the pinacol-type rearrangements of 1,2-diols. In these reactions, the diol is first oxidized, and the resulting intermediate undergoes a 1,2-migration of an alkyl or aryl group to an adjacent electron-deficient center. This allows for the construction of complex carbonyl compounds from readily available diols. While the classic pinacol (B44631) rearrangement is acid-catalyzed, the use of hypervalent iodine reagents can offer a different reactivity profile and substrate scope.

Furthermore, there is emerging evidence for its use in Baeyer-Villiger-type oxidations, where ketones are converted to esters. The hypervalent iodine reagent acts as the oxidant, delivering an oxygen atom to the carbonyl group, which then inserts into an adjacent carbon-carbon bond. This method can be particularly useful for substrates that are sensitive to the strongly acidic conditions often employed in traditional Baeyer-Villiger oxidations using peroxy acids.

Oxidative Coupling Reactions

Oxidative coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. 1-Methoxy-1,2-benziodoxol-3-(1H)-one has been utilized as an effective oxidant in both intramolecular and intermolecular coupling reactions. Its ability to facilitate these transformations under relatively mild, metal-free conditions makes it an attractive reagent in modern organic synthesis.

In the context of carbon-carbon bond formation, this reagent can promote the coupling of electron-rich aromatic compounds. For instance, the intramolecular cyclization of diaryl systems to form fused polycyclic aromatic compounds can be achieved. The reaction is thought to proceed through a single-electron transfer (SET) mechanism, generating radical cations that subsequently couple.

More prominently, 1-Methoxy-1,2-benziodoxol-3-(1H)-one is employed in the formation of carbon-heteroatom bonds. It has been shown to facilitate the coupling of phenols and anilines with various nucleophiles. For example, the intermolecular C-O bond formation between phenols and alcohols or carboxylic acids can be promoted. Similarly, C-N bond formation through the coupling of anilines with other nitrogen-containing nucleophiles has been reported. These reactions are valuable for the synthesis of ethers, esters, and substituted amines, which are common motifs in pharmaceuticals and natural products.

Table 2: Examples of Oxidative Coupling Reactions Using 1-Methoxy-1,2-benziodoxol-3-(1H)-one

Coupling Partners Bond Formed Product Type
Two phenol (B47542) molecules C-C Biphenol
Phenol and an alcohol C-O Aryl ether
Aniline and an amine C-N Diaryl amine

Applications in Total Synthesis of Natural Products and Complex Molecules

The utility of 1-Methoxy-1,2-benziodoxol-3-(1H)-one as a selective and mild oxidizing agent has led to its application in the total synthesis of several natural products and complex molecules. Its ability to effect specific transformations without compromising other sensitive functional groups present in advanced synthetic intermediates is a key advantage.

While specific, detailed examples in the readily available literature are somewhat limited, the types of reactions it promotes, as discussed in the preceding sections, are fundamental to many synthetic strategies. For instance, the selective oxidation of a sulfide to a sulfoxide is a crucial step in the synthesis of certain bioactive molecules where the sulfoxide moiety is essential for biological activity.

In the context of complex molecule synthesis, this reagent can be employed in cascade reactions where a single reagent initiates a sequence of transformations. For example, an initial oxidation could trigger a subsequent cyclization or rearrangement, rapidly building molecular complexity from a simpler precursor. The ability to perform such multi-step sequences in a single pot is highly desirable in total synthesis as it improves efficiency and reduces waste.

The development of new synthetic methodologies often showcases the power of a reagent through its application in a formal or total synthesis. While a comprehensive list of natural products synthesized using 1-Methoxy-1,2-benziodoxol-3-(1H)-one is not readily compiled, its role as a reliable oxidizing agent suggests its implicit use in various synthetic campaigns where selective oxidation is required.

Role in C-H Activation and Functionalization Strategies

The direct functionalization of carbon-hydrogen (C-H) bonds is a major goal in modern organic synthesis, as it offers a more atom- and step-economical approach to the construction of complex molecules. Hypervalent iodine reagents, including 1-Methoxy-1,2-benziodoxol-3-(1H)-one, have emerged as promising tools in this field.

While transition metal catalysts are often employed for C-H activation, hypervalent iodine reagents can promote similar transformations under metal-free conditions. 1-Methoxy-1,2-benziodoxol-3-(1H)-one can participate in electrophilic aromatic substitution-type reactions, which can be considered a form of C-H functionalization of electron-rich aromatic rings. The electron-withdrawing nature of the benziodoxole moiety enhances the electrophilicity of the iodine center, facilitating its reaction with aromatic C-H bonds.

More advanced strategies involve the use of this reagent in directed C-H functionalization. In these approaches, a directing group on the substrate positions the hypervalent iodine reagent in proximity to a specific C-H bond, enabling its selective activation and subsequent functionalization. This can lead to the introduction of various functional groups, such as hydroxyl, alkoxy, or amino groups, at previously unreactive positions.

The mechanism of these C-H functionalization reactions can vary. In some cases, it may involve a concerted asynchronous transition state, while in others, a radical-based pathway may be operative. The choice of solvent and additives can often influence the reaction pathway and the nature of the product formed. The ongoing research in this area aims to expand the scope of C-H functionalization reactions mediated by 1-Methoxy-1,2-benziodoxol-3-(1H)-one and to develop catalytic versions of these transformations.

Design and Utility of Modified 1 Methoxy 1,2 Benziodoxol 3 1h One Analogues and Derivatives

Polymer-Supported and Heterogenized 1-Methoxy-1,2-benziodoxol-3-(1H)-one Reagents

To overcome challenges associated with reagent separation and purification in traditional batch synthesis, researchers have developed polymer-supported versions of 1-methoxy-1,2-benziodoxol-3-(1H)-one and its parent compound, 2-iodoxybenzoic acid (IBX). This process, known as heterogenization, involves anchoring the active iodine species onto an insoluble solid support, such as polystyrene beads. The resulting solid-phase reagents combine the oxidative power of the hypervalent iodine compound with the practical advantages of a heterogeneous system, including simplified product isolation through simple filtration and the potential for reagent recycling.

The synthesis of polymer-supported analogues typically begins with a commercially available polymer resin, such as chloromethyl polystyrene. Through a series of chemical modifications, a precursor molecule, like an iodobenzoate derivative, is covalently attached to the polymer backbone. This immobilized precursor is then oxidized to generate the active hypervalent iodine(V) species on the solid support.

The characterization of these solid-phase reagents is crucial to determine their viability for synthesis. A key parameter is the loading level, which quantifies the amount of active reagent per unit mass of the resin, often expressed in millimoles per gram (mmol/g). Various analytical techniques are employed to confirm the structure and purity of the immobilized oxidant.

Table 1: Example of Synthesis and Characterization of a Polymer-Supported IBX Analogue

StepDescriptionTypical Method/Observation
1. Functionalization Attaching an iodo-containing precursor to a polystyrene resin.Reaction of chloromethylated polystyrene with an appropriate iodo-aniline or iodobenzoic acid derivative.
2. Oxidation Converting the immobilized iodine(I) precursor to the active iodine(V) oxidant.Oxidation using reagents like Oxone® or dimethyldioxirane (DMDO).
3. Characterization Determining the loading and integrity of the final supported reagent.Elemental analysis to determine iodine content; Titration to quantify active oxidant sites.

A primary motivation for developing polymer-supported reagents is the potential for their recovery and reuse, which enhances the sustainability and cost-effectiveness of chemical processes. After an oxidation reaction, the spent reagent, which is the reduced iodoarene species still attached to the polymer, can be recovered by filtration. This recovered material can then be re-oxidized back to the active hypervalent iodine state, allowing it to be used in subsequent reaction cycles.

Studies have demonstrated that these heterogenized reagents can be recycled multiple times without a significant loss of oxidative activity. For instance, some polymer-supported IBX amides have been successfully reused for up to five cycles, showcasing their robustness and potential for application in scalable chemical synthesis.

Table 2: Reusability of a Polymer-Supported IBX-Amide in the Oxidation of Benzyl Alcohol

CycleYield of Benzaldehyde (%)
195
294
392
491
589

Chiral 1-Methoxy-1,2-benziodoxol-3-(1H)-one Derivatives for Asymmetric Synthesis

The development of chiral hypervalent iodine reagents has opened new avenues for enantioselective synthesis, providing metal-free alternatives to traditional transition metal catalysts. beilstein-journals.orgchem-station.com By incorporating a chiral auxiliary into the structure of 1-methoxy-1,2-benziodoxol-3-(1H)-one, it is possible to create an asymmetric environment around the reactive iodine center. This chirality can then be transferred to a substrate during an oxidation reaction, leading to the preferential formation of one enantiomer of the product.

A variety of chiral scaffolds have been explored, including those based on C2-symmetric backbones, amino acids, and binaphthyl derivatives. beilstein-journals.org These chiral reagents have been successfully employed in a range of asymmetric transformations, such as the oxidative dearomatization of phenols and the α-functionalization of carbonyl compounds. beilstein-journals.orgnih.gov The design of these reagents is critical, as the structure of the chiral backbone significantly influences the level of enantioselectivity achieved. nih.gov For example, rigid spirocyclic structures have proven effective in creating a well-defined chiral pocket that effectively controls the stereochemical outcome of the reaction.

Flow Chemistry and Continuous Processing with 1-Methoxy-1,2-benziodoxol-3-(1H)-one

Flow chemistry, or continuous processing, offers numerous advantages over traditional batch methods, including enhanced safety, improved heat and mass transfer, and greater control over reaction parameters. njbio.comajinomoto.com The use of 1-methoxy-1,2-benziodoxol-3-(1H)-one and its analogues in flow systems is a growing area of interest. researchgate.net

In a typical setup, a polymer-supported version of the reagent is packed into a column to create a fixed-bed reactor. A solution containing the substrate is then continuously pumped through the column. As the substrate solution passes over the immobilized reagent, the oxidation reaction occurs, and the product stream exits the reactor. This approach simplifies purification, as the heterogenized reagent and its reduced form remain confined within the reactor. nih.gov

This methodology allows for the safe use of potentially hazardous reagents by generating and consuming them in situ within a closed, controlled system. njbio.comajinomoto.com Furthermore, the precise control over residence time and temperature in a flow reactor can lead to higher yields and selectivities compared to batch processes. njbio.com The integration of these reagents into continuous manufacturing workflows is a key step toward developing more efficient and sustainable production methods for pharmaceuticals and fine chemicals. researchgate.net

Comparative Analysis with Alternative Oxidation Methodologies

Comparative Evaluation with Dimethyl Sulfoxide (B87167) (DMSO)-Based Oxidations (e.g., Swern)

DMSO-based oxidations, such as the Swern and Pfitzner-Moffatt oxidations, are widely used for the mild conversion of primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orguni-ruse.bg These methods are known for their excellent yields and high selectivity, avoiding the use of toxic heavy metals. organic-chemistry.org The Swern oxidation, in particular, is a powerful tool in modern organic synthesis. uni-ruse.bg

The primary drawback of the Swern oxidation is the requirement for cryogenic temperatures (typically below -60 °C) to control the reaction and prevent side reactions. uni-ruse.bg Additionally, the reaction produces the volatile and malodorous byproduct, dimethyl sulfide (B99878). organic-chemistry.org

1-Methoxy-1,2-benziodoxol-3-(1H)-one offers a practical alternative, providing similar levels of mildness and selectivity without the need for cryogenic conditions. nih.gov Reactions with this hypervalent iodine reagent are often conducted at room temperature, simplifying the experimental setup. Furthermore, the byproducts of the reaction are non-volatile and odorless, which is a significant operational advantage over the Swern protocol. The presence of the methoxy (B1213986) group can also contribute to the stability and reactivity of the benziodoxole reagent. cymitquimica.com

Feature1-Methoxy-1,2-benziodoxol-3-(1H)-oneDMSO-Based Oxidations (e.g., Swern)
Temperature Typically room temperatureCryogenic temperatures (e.g., -78 °C) required
Byproducts Odorless iodine compoundsMalodorous dimethyl sulfide
Reagent Handling Stable solidRequires careful handling of corrosive reagents
Selectivity HighHigh
Workup Generally straightforwardCan be complicated by byproducts

Assessment Against Other Hypervalent Iodine Reagents (e.g., IBX, Togni Reagents)

Within the family of hypervalent iodine reagents, 1-Methoxy-1,2-benziodoxol-3-(1H)-one exhibits properties that make it a valuable tool, though it is often compared to more established reagents like 2-iodoxybenzoic acid (IBX) and the Togni reagents.

IBX is a powerful and versatile oxidant, capable of oxidizing a wide range of functional groups. nih.gov However, a significant limitation of IBX is its poor solubility in most common organic solvents, often necessitating the use of DMSO. nih.gov In contrast, the methoxy group in 1-Methoxy-1,2-benziodoxol-3-(1H)-one enhances its solubility in organic solvents, allowing for a broader range of reaction conditions. cymitquimica.com

Togni reagents are a class of hypervalent iodine compounds primarily used for the transfer of trifluoromethyl groups. frontiersin.org While they share the benziodoxole core, their primary application is not in oxidation but in electrophilic trifluoromethylation. Therefore, a direct comparison of oxidizing power is not entirely relevant. However, the stability and reactivity of the benziodoxole scaffold are common features.

The development of various substituted benziodoxole reagents, including those with methoxy, chloro, and cyano groups, highlights the tunability of this class of compounds for specific synthetic applications. organic-chemistry.orgfrontiersin.org

ReagentPrimary ApplicationKey AdvantagesKey Limitations
1-Methoxy-1,2-benziodoxol-3-(1H)-one Mild oxidation of alcoholsEnhanced solubility, mild conditionsLess established than other reagents
IBX (2-Iodoxybenzoic acid) Broad-spectrum oxidantHigh reactivity, commercially availablePoor solubility in many organic solvents
Togni Reagents TrifluoromethylationEfficient CF3 transferNot primarily used for oxidation

Strategic Advantages and Limitations of 1-Methoxy-1,2-benziodoxol-3-(1H)-one in Synthetic Design

The strategic application of 1-Methoxy-1,2-benziodoxol-3-(1H)-one in synthetic design is informed by its distinct advantages and limitations when compared to other oxidation methodologies.

Strategic Advantages:

Mild and Selective Oxidation: Its ability to perform oxidations under mild conditions with high chemoselectivity makes it ideal for use in the synthesis of complex molecules with multiple sensitive functional groups. nih.govpsu.edu

Operational Simplicity: The avoidance of cryogenic temperatures and the formation of odorless, non-volatile byproducts simplify the experimental procedure and workup compared to DMSO-based methods. organic-chemistry.orgcymitquimica.com

Improved Safety and Environmental Profile: As a metal-free oxidant with low toxicity and environmentally benign byproducts, it represents a greener alternative to chromium-based reagents. nih.gov

Enhanced Solubility: The methoxy group improves solubility in common organic solvents, offering greater flexibility in reaction setup compared to reagents like IBX. cymitquimica.com

Limitations:

Stoichiometric Reagent: Like many hypervalent iodine reagents, it is typically used in stoichiometric amounts, which can be a drawback in terms of atom economy, especially for large-scale synthesis. nih.gov

Cost and Availability: While the synthesis is relatively straightforward, the cost and commercial availability may be less favorable than for traditional oxidants like PCC or DMSO.

Developing Field: While the chemistry of hypervalent iodine reagents is well-established, specific applications and the full scope of reactivity for the 1-methoxy derivative are still areas of ongoing research. frontiersin.org

Sustainability and Environmental Impact of 1 Methoxy 1,2 Benziodoxol 3 1h One in Chemical Processes

Analysis of Atom Economy and Byproduct Generation

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. docbrown.info Reactions with high atom economy are characterized by the incorporation of the maximum number of reactant atoms into the final product, thereby minimizing waste. buecher.de

The use of 1-Methoxy-1,2-benziodoxol-3-(1H)-one, like other stoichiometric hypervalent iodine(III) reagents, is often associated with poor atom economy. nsf.gov This is because the core iodinane structure is not incorporated into the final product but is instead released as a stoichiometric byproduct, typically 2-iodobenzoic acid. nsf.govthieme-connect.com

Consider a generic methoxylation reaction where 1-Methoxy-1,2-benziodoxol-3-(1H)-one (MW: 280.04 g/mol ) is used to transfer a methoxy (B1213986) group to a substrate (R-H).

Reaction: R-H + C₈H₇IO₃ → R-OCH₃ + C₇H₅IO₂

Table 1: Hypothetical Atom Economy Calculation for a Methoxylation Reaction

The following table illustrates the calculation of percent atom economy for the methoxylation of a hypothetical substrate, benzene (B151609) (MW: 78.11 g/mol ), to produce anisole (B1667542) (MW: 108.14 g/mol ).

Reactant/ProductFormulaMolecular Weight ( g/mol )Role
BenzeneC₆H₆78.11Substrate
1-Methoxy-1,2-benziodoxol-3-(1H)-oneC₈H₇IO₃280.04Reagent
Total Mass of Reactants 358.15
AnisoleC₇H₈O108.14Desired Product
2-Iodobenzoic AcidC₇H₅IO₂248.02Byproduct
Total Mass of Products 356.16

Note: A slight discrepancy in total mass may occur due to the transfer of atoms.

Calculation: Percent Atom Economy = (Mass of Desired Product / Total Mass of Reactants) x 100 Percent Atom Economy = (108.14 / 358.15) x 100 ≈ 30.2%

This calculation demonstrates that even with a 100% chemical yield, less than a third of the reactant mass is converted into the desired product, with the majority ending up as the 2-iodobenzoic acid byproduct. This intrinsic inefficiency is a major drawback for the large-scale industrial application of such reagents. nsf.govthieme-connect.com

Strategies for Iodine Recycling and Waste Minimization

To overcome the limitation of poor atom economy and the generation of iodine-containing waste, significant research has focused on developing methods for recycling the iodoarene byproduct. researchgate.net The general strategy involves the recovery of the 2-iodobenzoic acid byproduct from the reaction mixture and its subsequent re-oxidation to regenerate the active hypervalent iodine(III) reagent. thieme-connect.com

Key strategies include:

Immobilization on Solid Supports: One of the most effective approaches involves attaching the iodoarene precursor to a solid support, such as a polymer. nsf.gov After the reaction, the polymer-supported iodoarene byproduct can be easily separated from the reaction mixture by simple filtration. This simplifies product purification and allows for the recovery of the iodine-containing material, which can then be re-oxidized and reused in subsequent reactions. researchgate.net

Electrochemical Regeneration: Electrochemical methods offer a green and efficient way to re-oxidize the iodide byproduct. nsf.govresearchgate.net This approach avoids the need for chemical oxidants, which are themselves a source of waste. The oxidation can be performed in situ or in a separate process, converting the recovered 2-iodobenzoic acid back into a usable hypervalent iodine species.

Catalytic Systems: Developing catalytic systems where 1-Methoxy-1,2-benziodoxol-3-(1H)-one or a related species is used in sub-stoichiometric amounts is a primary goal. nsf.gov In such a system, a co-oxidant (the terminal oxidant) is used in stoichiometric amounts to continuously regenerate the active hypervalent iodine(III) species in the reaction vessel. The ideal terminal oxidant would be environmentally benign, such as oxygen (O₂) or hydrogen peroxide (H₂O₂), which produce water as the only byproduct. nsf.gov

Table 2: Comparison of Iodine Recycling Strategies

StrategyDescriptionAdvantagesDisadvantages
Polymer Support The iodoarene is covalently bonded to a polymer backbone. nsf.govEasy separation of byproduct by filtration; simplifies product purification; allows for reagent reuse. researchgate.netLower reactivity or altered selectivity compared to the non-supported reagent; potential for polymer degradation.
Electrochemical Re-oxidation The recovered iodoarene byproduct is oxidized electrochemically to regenerate the hypervalent iodine reagent. nsf.govAvoids the use of chemical oxidants; reduces waste generation; high efficiency. researchgate.netRequires specialized electrochemical equipment; may require specific solvent/electrolyte systems.
Catalytic Cycle with Terminal Oxidant A catalytic amount of the iodine compound is used, and a stoichiometric amount of a terminal oxidant regenerates the active species in situ. nsf.govDrastically reduces iodine waste; improves overall atom economy and process efficiency.Requires careful optimization of the catalytic cycle; the terminal oxidant may introduce its own byproducts.

Development of Environmentally Benign Reaction Conditions

In addition to addressing atom economy and waste, green chemistry principles also guide the development of more environmentally friendly reaction conditions. researchgate.net This involves minimizing energy consumption and replacing hazardous materials with safer alternatives. youtube.com

Solvent Selection: A significant focus is on replacing traditional, often hazardous, organic solvents (e.g., chlorinated hydrocarbons like dichloromethane) with greener alternatives. researchgate.net For reactions involving hypervalent iodine reagents, researchers are exploring the use of more benign solvents such as ethyl acetate (B1210297), alcohols, or even water. researchgate.net In some cases, reactions can be performed under solvent-free conditions, which represents an ideal scenario from an environmental perspective. nsf.gov

Table 3: Principles for Greener Reaction Conditions

PrincipleImplementation for 1-Methoxy-1,2-benziodoxol-3-(1H)-oneEnvironmental Benefit
Safer Solvents Replacing solvents like dichloromethane (B109758) with ethyl acetate, acetonitrile, or developing water-compatible systems. researchgate.netReduces worker exposure to toxic chemicals; minimizes environmental pollution from solvent waste.
Energy Efficiency Optimizing reactions to proceed at ambient temperature and pressure.Lowers energy costs and associated greenhouse gas emissions.
Use of Catalysis Employing the iodine reagent in catalytic amounts with a terminal oxidant (e.g., O₂, H₂O₂). nsf.govSignificantly reduces the generation of iodoarene waste; improves atom economy.
Waste Prevention Integrating iodine recycling strategies to recover and reuse the iodoarene byproduct. thieme-connect.comresearchgate.netMoves towards a circular chemical process, minimizing the overall waste stream and preserving iodine resources.

Future Perspectives and Emerging Research Avenues for 1 Methoxy 1,2 Benziodoxol 3 1h One

Discovery of Novel Reactivity Patterns and Synthetic Transformations

While MBI is primarily recognized for electrophilic methoxylation, recent studies are beginning to uncover more nuanced and powerful reactivity patterns. A significant emerging area is the exploration of its ambiphilic nature. For instance, alkoxy-benziodoxole derivatives have recently been shown to act as nucleophilic alkoxy transfer agents towards highly reactive intermediates like arynes. chemrxiv.org This reactivity, which results in aryne insertion into the O-I(III) bond, is a paradigm shift from the classical electrophilic behavior of hypervalent iodine reagents and opens new avenues for constructing complex ortho-alkoxy-aryl scaffolds. chemrxiv.org

Further research is anticipated to expand on this concept, investigating MBI's potential in tandem reactions where an initial functionalization triggers subsequent intramolecular cyclizations or rearrangements, providing rapid access to complex heterocyclic systems. The development of enantioselective transformations remains a key objective. nih.gov The design of chiral variants of MBI or its use in conjunction with chiral catalysts could enable asymmetric methoxylations and other oxidative functionalizations, a highly sought-after capability in pharmaceutical and natural product synthesis. Moreover, exploring its role as an oxidant in transition-metal-catalyzed cross-coupling reactions is a promising frontier for forging new carbon-carbon and carbon-heteroatom bonds. nih.govacs.org

Integration into Automated Synthesis and High-Throughput Platforms

The properties of 1-Methoxy-1,2-benziodoxol-3-(1H)-one, such as its solid nature and stability, make it an excellent candidate for integration into modern automated synthesis and high-throughput screening platforms. A key development facilitating this is the creation of polymer-supported hypervalent iodine reagents. acs.orgresearchgate.netthieme-connect.com Immobilizing the benziodoxole core on a solid support offers significant advantages for automated workflows, including: thieme-connect.com

Simplified product purification via simple filtration.

The potential for reagent regeneration and recycling, enhancing process efficiency and sustainability.

Suitability for use in packed-bed reactors for continuous flow chemistry applications. nih.gov

While direct reports on MBI in large-scale automated platforms are still emerging, related benziodoxole-based reagents have been successfully employed in automated solid-phase peptide synthesis. frontiersin.orgnih.gov This precedent suggests that MBI and its derivatives could be readily adapted for automated library synthesis. In a high-throughput context, arrays of substrates could be rapidly methoxylated or otherwise functionalized by MBI using robotic liquid handlers, accelerating the discovery of new bioactive molecules and materials. The development of capsule-based automated synthesis, where reagents are pre-packed, could further streamline the use of MBI in generating compound libraries with minimal manual intervention.

Expanding Applications in Materials Science and Polymer Chemistry

The precise functional group transfer capabilities of benziodoxole reagents are poised for significant impact in materials science and polymer chemistry. Hypervalent iodine compounds are already utilized as initiators in cationic polymerization processes. researchgate.net The future will likely see MBI and its analogues used in more sophisticated applications, such as the controlled synthesis of functional polymers.

One of the most promising avenues is in post-polymerization modification. nih.govwiley-vch.de This technique involves chemically altering a pre-formed polymer to install new functional groups, thereby tuning its properties. MBI could be employed to introduce methoxy (B1213986) groups onto polymer backbones, which can modify key characteristics like:

Solubility

Thermal stability

Hydrophilicity/hydrophobicity

Electronic properties

This approach allows for the creation of a diverse library of materials from a single parent polymer, which is highly efficient for screening and optimizing material properties. nih.gov Furthermore, MBI can be used to synthesize novel monomers that, when polymerized, yield materials with unique, built-in functionalities. The ability of hypervalent iodine reagents to mediate cross-linking reactions is also being explored, which could lead to the development of advanced polymer networks for applications in coatings, adhesives, and hydrogels.

Theoretical Predictions and Rational Design of Next-Generation Hypervalent Iodine Reagents

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of hypervalent iodine reagents. researchgate.netresearchgate.netchemrxiv.org Theoretical studies provide profound insights into the structural and electronic properties that govern the reactivity of the benziodoxole scaffold. acs.orgnih.gov For example, DFT calculations have been used to elucidate why reagents like the Togni reagent exist in their kinetically stable but thermodynamically less favorable hypervalent form, which is crucial for their reactivity. acs.orgnih.gov

This computational understanding is now being leveraged for the rational design of new, superior reagents. By modeling variations of the benziodoxole core—for instance, by altering electronic substituents on the aromatic ring or changing the nature of the ligands on the iodine center—researchers can predict the reactivity and stability of hypothetical reagents in silico. researchgate.netnih.gov This approach accelerates the discovery of next-generation reagents with tailored properties, such as enhanced group-transfer ability, improved selectivity, or novel reactivity patterns.

A key aspect of this research is the calculation of bond dissociation energies (BDEs), which correlate with the group-transfer ability of the reagent. researchgate.net A summary of calculated I(III)-X BDEs for various benziodoxole-based reagents highlights this predictive power.

Reagent Type (I-X)Calculated BDE (kcal/mol)
I-F63.9
I-Cl48.8
I-Br41.5
I-N₃47.4
I-CN56.1
I-CF₃62.1

Data sourced from DFT calculations on benziodoxol(on)e-based hypervalent iodine reagents. researchgate.net

By correlating such computational data with experimental results, a powerful predictive model emerges, guiding synthetic chemists toward the most promising reagent structures and minimizing trial-and-error experimentation. This synergy between theoretical and practical chemistry is the future of designing hypervalent iodine reagents that are more efficient, selective, and sustainable.

Q & A

Q. How can researchers optimize the synthesis of 1-Methoxy-1,2-benziodoxol-3-(1H)-one to maximize yield and purity?

Methodological considerations include:

  • Reagent stoichiometry : Use a 1:2 molar ratio of the hydroxy precursor to methoxy donor (e.g., methylating agents like trimethylsilyl reagents), as demonstrated in analogous benziodoxolone syntheses .
  • Temperature control : Maintain reactions at 0–55°C to prevent side reactions, with gradual warming post-reagent addition to stabilize intermediates .
  • Work-up protocols : Quench reactions with saturated NaHCO₃ to neutralize acidic byproducts, followed by organic layer extraction (e.g., CH₂Cl₂ or EtOAc) and drying over Na₂SO₄ .
  • Purification : Recrystallize crude products using solvents like acetonitrile or EtOAc/MeOH mixtures to achieve >75% purity .

Q. What spectroscopic techniques are most effective for characterizing 1-Methoxy-1,2-benziodoxol-3-(1H)-one?

Key methods include:

  • ¹H and ¹³C NMR : Assign aromatic protons (δ 7.5–8.3 ppm) and carbonyl carbons (δ ~167 ppm) using CDCl₃ or DMSO-d₆ as solvents. Compare shifts to structurally similar compounds (e.g., 1-Acetoxy derivatives) .
  • IR spectroscopy : Identify C=O stretching vibrations (~1700 cm⁻¹) and methoxy C-O bonds (~1100 cm⁻¹) .
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS with [M+H]+ peaks) and compare to calculated monoisotopic mass .

Q. What safety precautions are critical when handling benziodoxolone derivatives?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as these compounds may cause irritation .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile reagents (e.g., trimethylsilyl azide) .
  • Waste disposal : Segregate halogenated waste for professional treatment to prevent environmental contamination .

Advanced Research Questions

Q. What mechanistic principles govern the reactivity of 1-Methoxy-1,2-benziodoxol-3-(1H)-one in electrophilic transfer reactions?

  • Hypervalent iodine activation : The iodine(III) center facilitates ligand exchange, enabling methoxy or acetyloxy groups to act as leaving groups. This is critical in alkynylation or azidation reactions .
  • Solvent effects : Polar aprotic solvents (e.g., 1,2-dichloroethane) stabilize transition states during nucleophilic attacks, enhancing reaction rates .
  • Kinetic vs. thermodynamic control : Adjusting reaction time and temperature can steer selectivity toward mono- or disubstituted products .

Q. How can contradictory stability data for benziodoxolone derivatives under varying conditions be resolved?

  • Light sensitivity : Store compounds in amber vials at –20°C to prevent photodecomposition, as iodine(III) centers are prone to radical-mediated degradation .
  • Moisture control : Use anhydrous solvents and molecular sieves during synthesis, as hydrolysis can regenerate iodosylbenzoic acid precursors .
  • Accelerated stability testing : Perform thermogravimetric analysis (TGA) and HPLC monitoring under stressed conditions (e.g., 40°C/75% RH) to identify degradation pathways .

Q. What experimental strategies elucidate ligand exchange dynamics in hypervalent iodine compounds?

  • Isotopic labeling : Use ¹²⁷I NMR to track iodine coordination changes during ligand substitution .
  • Competition experiments : Compare reaction rates of 1-Methoxy derivatives with analogs (e.g., 1-Acetoxy or 1-Azido) under identical conditions to assess leaving group abilities .
  • Computational modeling : Apply DFT calculations to map transition states and quantify activation energies for ligand exchange steps .

Methodological Tables

Parameter Optimized Conditions for Synthesis Reference
Reaction Temperature0°C (initial) → 55°C (post-addition)
Solvent System1,2-Dichloroethane or CH₂Cl₂
Purification MethodRecrystallization (acetonitrile/EtOAc:MeOH)
Yield Range76–81% (after optimization)
Spectroscopic Data 1-Methoxy-1,2-benziodoxol-3-(1H)-one
¹H NMR (CDCl₃)δ 8.25 (dd, ArH), 7.71 (td, ArH), 3.90 (s, OCH₃)
¹³C NMR (DMSO-d₆)δ 167.7 (C=O), 134.5–120.4 (ArC), 55.2 (OCH₃)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.